Methyl jasmonate

描述

Methyl jasmonate is a naturally occurring organic compound that belongs to the jasmonate family, which are lipid-derived signaling molecules. It is a methyl ester of jasmonic acid and plays a crucial role in plant physiology, particularly in regulating plant defense responses, growth, and development. This compound is widely studied for its role in enhancing plant resistance to various biotic and abiotic stresses, including pathogen attacks, mechanical wounding, and environmental stresses such as drought and salinity .

准备方法

Synthetic Routes and Reaction Conditions: Methyl jasmonate can be synthesized through several methods. One common approach involves the use of alkyl acetoacetate or acetonedicarboxylate as starting materials. The synthesis proceeds via intramolecular Michael addition, followed by esterification to yield this compound . Another method involves the oxidation of α-linolenic acid to produce 13-hydroperoxylinoleic acid, which is then converted to jasmonic acid through a series of enzymatic reactions. The final step involves the methylation of jasmonic acid to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as jasmine flowers, or through biotechnological methods using microbial fermentation. The extracted jasmonic acid is then methylated to produce this compound. This method ensures a high yield and purity of the compound .

化学反应分析

Types of Reactions: Methyl jasmonate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form hydroxylated derivatives, which are important for its biological activity. Reduction reactions can convert this compound to dihydrojasmonate, which has different biological properties .

Common Reagents and Conditions: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products: The major products formed from these reactions include hydroxylated jasmonates, dihydrojasmonate, and various substituted derivatives. These products have distinct biological activities and are used in different applications .

科学研究应用

Agricultural Applications

Enhancing Crop Resistance to Stress

Methyl jasmonate plays a critical role in enhancing plant resistance to biotic and abiotic stresses. For instance, studies have shown that MeJA application can improve the antioxidant capacity of plants under heat stress conditions. In a study involving melatonin and MeJA supplementation, the combination significantly increased sulfur content and enhanced the activity of key enzymes involved in stress response, demonstrating MeJA's potential in stress mitigation .

Pest Management

MeJA has been utilized as a strategy for biological pest control. Research indicated that its application led to increased emission of volatile compounds from crops, which serve as attractants for beneficial insects while deterring pests. However, results showed that while volatile production increased, it did not significantly affect pest performance or mortality rates .

Induction of Secondary Metabolites

This compound is known for its ability to induce secondary metabolites that enhance plant defense mechanisms and improve nutritional quality. For example:

- Flavonoid Production : A study on E. breviscapus revealed that MeJA treatment led to a reprogramming of metabolic pathways, resulting in increased flavonoid production and enhanced antioxidant activity .

- Phenolic Compounds : In grapevines, MeJA application was shown to affect the composition of volatile compounds and phenolic content, crucial for wine quality .

Post-Harvest Quality Improvement

MeJA has been extensively studied for its effects on post-harvest fruit quality:

- Fruit Quality Enhancement : Research demonstrates that pre-harvest applications of MeJA can improve post-harvest quality in strawberries by increasing bioactive compounds and antioxidant properties . Another study indicated that MeJA treatment significantly enhanced the aroma profiles of various fruits, including apples and peaches .

- Decay Resistance : In loquat fruit, MeJA treatment reduced decay incidence by increasing polyamine content and maintaining energy status during storage, suggesting its efficacy in prolonging shelf life .

Rubber Production

Recent studies have highlighted MeJA's role in enhancing natural rubber production from Lactuca serriola. Treatment with varying concentrations of MeJA resulted in significant increases in both rubber yield and molecular weight compared to untreated controls. Specifically, rubber content increased by 14-16% with optimal MeJA concentrations .

作用机制

Methyl jasmonate exerts its effects through the jasmonate signaling pathway. It binds to the jasmonate receptor, CORONATINE INSENSITIVE1 (COI1), which triggers a signaling cascade that leads to the activation of jasmonate-responsive genes. These genes regulate various physiological processes, including plant defense responses, growth, and development .

The molecular targets of this compound include transcription factors such as MYC2, which regulate the expression of jasmonate-responsive genes. The pathway also involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of jasmonate signaling .

相似化合物的比较

Methyl jasmonate is similar to other jasmonates, such as jasmonic acid and cis-jasmone. it has unique properties that make it distinct:

Jasmonic Acid: Jasmonic acid is the precursor of this compound and has similar biological activities. this compound is more volatile and can act as an airborne signaling molecule, mediating intra- and inter-plant communications .

Cis-Jasmone: Cis-jasmone is another derivative of jasmonic acid with distinct biological activities. It is less active than this compound in inducing plant defense responses but has unique applications in pest control .

Coronatine: Coronatine is a bacterial toxin that mimics jasmonates and activates the jasmonate signaling pathway. It is more potent than this compound in inducing plant defense responses but is not naturally produced by plants .

属性

CAS 编号 |

1211-29-6 |

|---|---|

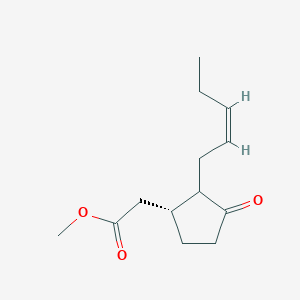

分子式 |

C13H20O3 |

分子量 |

224.30 g/mol |

IUPAC 名称 |

methyl 2-[(1R,2R)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m1/s1 |

InChI 键 |

GEWDNTWNSAZUDX-XKFHPXPTSA-N |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

手性 SMILES |

CC/C=C/C[C@@H]1[C@H](CCC1=O)CC(=O)OC |

规范 SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

沸点 |

BP: 110 °C at 0.2 mm Hg |

颜色/形态 |

Colorless liquid |

密度 |

Specific density: 1.021 at 22.6 °C/4 °C 1.017-1.023 |

闪点 |

> 113 degrees C (> 235 degrees F) - closed cup |

熔点 |

< 25 °C 25°C |

Key on ui other cas no. |

20073-13-6 39924-52-2 42536-97-0 1211-29-6 |

物理描述 |

Colorless liquid with a sharp odor; [Merck Index] Colourless oily liquid; Powerful floral-herbaceous, sweet aroma |

Pictograms |

Irritant |

溶解度 |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

同义词 |

3-oxo-2-(2-pentenyl)cyclopentaneacetic acid methyl ester jasmonic acid methyl ester methyl epijasmonate methyl jasmonate |

蒸汽压力 |

3.37X10-4 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。